molecular formula C8H13FO2 B13908717 3-Fluoro-3-isopropyl-cyclobutanecarboxylic acid

3-Fluoro-3-isopropyl-cyclobutanecarboxylic acid

Cat. No.: B13908717
M. Wt: 160.19 g/mol
InChI Key: LQEIPOJBCCKFQB-UHFFFAOYSA-N
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Description

3-Fluoro-3-isopropyl-cyclobutanecarboxylic acid is a fluorinated cyclobutane derivative. This compound is characterized by the presence of a fluorine atom and an isopropyl group attached to a cyclobutane ring, with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-isopropyl-cyclobutanecarboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Addition of the Isopropyl Group: The isopropyl group can be added through alkylation reactions using isopropyl halides.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-isopropyl-cyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3-Fluoro-3-isopropyl-cyclobutanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-isopropyl-cyclobutanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the isopropyl group can influence its hydrophobic interactions. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-3-isopropyl-cyclobutanecarboxylic acid
  • 3-Bromo-3-isopropyl-cyclobutanecarboxylic acid
  • 3-Fluoro-3-methyl-cyclobutanecarboxylic acid

Uniqueness

3-Fluoro-3-isopropyl-cyclobutanecarboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

3-fluoro-3-propan-2-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H13FO2/c1-5(2)8(9)3-6(4-8)7(10)11/h5-6H,3-4H2,1-2H3,(H,10,11)

InChI Key

LQEIPOJBCCKFQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC(C1)C(=O)O)F

Origin of Product

United States

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